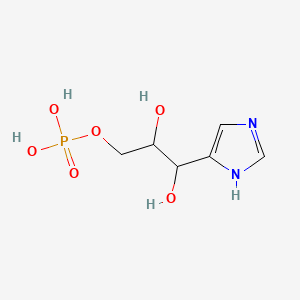

Imidazole glycerol phosphate

Description

Properties

CAS No. |

27982-01-0 |

|---|---|

Molecular Formula |

C6H11N2O6P |

Molecular Weight |

238.14 g/mol |

IUPAC Name |

[2,3-dihydroxy-3-(1H-imidazol-5-yl)propyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3,5-6,9-10H,2H2,(H,7,8)(H2,11,12,13) |

InChI Key |

HFYBTHCYPKEDQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)C(C(COP(=O)(O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Bacterial IGPS Systems: Thermotoga maritima Model

The IGPS from Thermotoga maritima exemplifies a bienzyme complex comprising HisH (glutaminase) and HisF (cyclase) subunits. HisH hydrolyzes glutamine to ammonia, which is channeled to HisF for condensation with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR). Recombinant expression of tHisH and tHisF in Escherichia coli yields purified subunits that assemble into an active complex only in the presence of PRFAR or its analogs. Steady-state kinetics reveal a kcat of 32 s−1 and a Km for glutamine of 0.45 mM under optimal pH (7.5) and temperature (70°C) conditions. Mutagenesis studies identify Asp11 and Asp130 in HisF as essential residues for catalysis, likely participating in general acid/base mechanisms.

Yeast Bifunctional HIS7 Enzyme

In Saccharomyces cerevisiae, IGPS activity is encoded by the bifunctional HIS7 protein, which merges HisH and HisF domains into a single polypeptide. Heterologous expression in E. coli produces active HIS7 with a Km for glutamine of 2.3 mM and a 1,000-fold activation of glutaminase activity in the presence of PRFAR. Unlike bacterial systems, HIS7 efficiently utilizes exogenous ammonia, achieving a kcat of 18 s−1 in ammonia-dependent reactions. This feature simplifies IGP production in ammonia-rich buffers, bypassing the need for glutamine.

Multi-Enzyme Systems in Medicago truncatula

Recent advances employ a four-enzyme cascade (MtHISN1–4) coupled with E. coli inorganic pyrophosphatase to synthesize IGP in vitro. This system converts 5'-phosphoribosyl-4-(N-succinocarboxamide)-5-aminoimidazole (SAICAR) to IGP via sequential reactions, achieving an 80% yield with stereochemical fidelity. The use of His-tagged enzymes and nickel-affinity chromatography streamlines purification, while isothermal titration calorimetry (ITC) monitors reaction progress in real time.

Table 1: Comparative Enzymatic Methods for IGP Synthesis

| Source | Enzyme System | Km (Glutamine) | kcat (s−1) | Yield |

|---|---|---|---|---|

| T. maritima | HisH/HisF complex | 0.45 mM | 32 | ~60% |

| S. cerevisiae | HIS7 bifunctional | 2.3 mM | 18 | ~50% |

| M. truncatula | HISN1–4 cascade | N/A | N/A | 80% |

Chemical Synthesis Approaches

Chemical synthesis of IGP is less common due to challenges in controlling stereochemistry and phosphorylated intermediates. Early attempts relied on protecting-group strategies to assemble the imidazole-glycerol backbone, followed by phosphorylation. However, commercial IGP (cIGP) often contains the 2S,3S-diastereomer (IG2) as a contaminant, which competitively inhibits IGPD. Enzymatic synthesis (eIGP) is preferred for applications requiring high enantiomeric excess (>99%).

Recombinant Expression and Purification Strategies

Prokaryotic Expression Systems

E. coli serves as the primary host for recombinant IGPS production. The hisH and hisF genes from T. maritima are cloned into pET vectors under T7 promoter control, yielding 15–20 mg/L of soluble protein after induction with 0.5 mM IPTG. Affinity chromatography using Ni-NTA resin purifies His-tagged subunits, followed by size-exclusion chromatography (SEC) to remove aggregates.

Eukaryotic Expression in Pichia pastoris

For large-scale IGP production, Pichia pastoris expresses HIS7 with a methanol-inducible promoter, achieving extracellular secretion levels of 50 mg/L. Glycosylation at Asn127 enhances thermostability, allowing activity retention at 50°C for 24 hours.

Analytical Techniques for IGP Characterization

Isothermal Titration Calorimetry (ITC)

ITC single-injection methodology (ITC-SIM) enables real-time monitoring of IGP synthesis with minimal substrate consumption (200 µL per assay). By injecting 3.8 µL of 48 µM MtHISN5 into 3.4 mM eIGP, researchers derived Michaelis-Menten parameters (Km = 0.12 mM, Vmax = 1.8 µM/s).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 280 nm) resolves IGP from PRFAR and AICAR, using a C18 column and 10 mM ammonium acetate gradient. Retention times are 8.2 min (IGP) and 11.5 min (PRFAR).

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM structures of MtHISN5-IGP complexes at 2.8 Å resolution validate substrate binding modes, confirming the 2R,3S configuration of enzymatically synthesized IGP. Density maps clearly distinguish between IGP and IG2, underscoring the importance of stereochemical purity.

Optimization of IGP Production

Allosteric Activation by PRFAR

PRFAR binding to HisF induces a conformational shift in IGPS, aligning catalytic residues in HisH and increasing glutaminase activity by 4,500-fold. Pre-incubating IGPS with 0.5 mM PRFAR reduces reaction completion time from 24 hours to 30 minutes.

Metal Ion Cofactors

Mn2+ (1.35 atoms per subunit) is essential for IGPD activity and stabilizes the 24-mer quaternary structure. Substitution with Mg2+ decreases kcat by 60%, while Zn2+ causes irreversible aggregation.

Table 2: Metal Ion Effects on IGPS Activity

| Metal Ion | Relative Activity (%) | Kd (µM) |

|---|---|---|

| Mn2+ | 100 | 1.0 |

| Mg2+ | 40 | 5.2 |

| Zn2+ | <5 | 0.3 |

Challenges and Mitigation Strategies

Substrate Instability

PRFAR degrades rapidly at neutral pH, necessitating in situ generation via the MtHISN1–4 cascade. Coupling IGPS with PRFAR-synthesizing enzymes extends reaction viability to 72 hours.

Stereochemical Contamination

Commercial IGP contains 30–40% IG2, which inhibits downstream enzymes like IGPD. Enzymatic synthesis using stereoselective HISN1–4 eliminates this issue, producing >99% 2R,3S-IGP.

Scalability Limitations

Batch fermentation of E. coli for IGPS production faces oxygen transfer limitations above 10 L scales. Continuous fermentation with cell recycling improves yield 3-fold, achieving 60 mg/L/hour productivity.

Chemical Reactions Analysis

Types of Reactions: Imidazole glycerol phosphate can undergo various chemical reactions, including:

Dehydration: Catalyzed by this compound dehydratase, converting it to imidazole acetol phosphate.

Hydrolysis: The compound can be hydrolyzed to release glycerol phosphate and imidazole.

Common Reagents and Conditions:

Dehydration: Typically involves the enzyme this compound dehydratase under physiological conditions.

Hydrolysis: Can be achieved using acidic or basic conditions, depending on the desired products.

Major Products:

Dehydration: Imidazole acetol phosphate.

Hydrolysis: Glycerol phosphate and imidazole.

Scientific Research Applications

Imidazole glycerol phosphate (IGP) is a significant intermediate in histidine biosynthesis, formed through the reaction catalyzed by this compound synthase (IGPS) . IGPS is a heterodimeric enzyme complex that plays a crucial role at a metabolic branch point . It consists of two subunits, HisF and HisH, which work together to synthesize IGP .

Role of IGPS and its subunits

- HisH subunit The HisH subunit is responsible for glutamine hydrolysis, which produces ammonia .

- HisF subunit The HisF subunit then incorporates this ammonia into its substrate, N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide-ribonucleotide (PRFAR), ultimately producing IGP .

Techniques Used in Studying IGPS

- X-ray Crystallography The crystal structure of IGPS has been determined using X-ray crystallography, revealing extensive interactions between the glutaminase and cyclase catalytic domains .

- NMR Spectroscopy Nuclear magnetic resonance (NMR) spectroscopy is used to study the effects of temperature on allostery in IGPS . Various NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to elucidate the structure and dynamics of the enzyme .

- Molecular Dynamics Simulations Molecular dynamics simulations are used to investigate the allosteric activation of IGPS and the impact of temperature on its dynamics . These simulations help reveal the time evolution of dynamic networks that control allosteric activation .

Case Studies and Research Findings

- Allosteric Activation Mechanism The catalytically active conformation of IGPS is formed only when the substrates of both HisH and HisF are bound . In this conformation, an oxyanion hole is established in the HisH active site, leading to a significant increase in glutamine hydrolysis activity .

- Temperature Effects on Allostery Increasing temperature triggers amino acid dynamics that resemble allosteric activation upon effector binding . The differences in allosteric response between temperature increase and effector binding are conditional to alterations of collective motions induced by either mode of activation .

- Conformational Changes and Catalysis Conformational changes in the active site of IGPS have significant catalytic effects . The enzyme utilizes millisecond timescale flexibility throughout its effector binding domain, HisF, for catalytic function .

Mechanism of Action

Imidazole glycerol phosphate exerts its effects primarily through its role as an intermediate in the histidine biosynthetic pathway. The enzyme this compound synthase catalyzes its formation, and it is subsequently converted to imidazole acetol phosphate by this compound dehydratase . This pathway is essential for the production of histidine, which is a critical amino acid for protein synthesis and enzyme function .

Comparison with Similar Compounds

Table 2: Prebiotic Phosphorylation Analogs

Mechanistic and Functional Distinctions

(a) Allosteric Regulation

- IGP Synthesis (IGPS) : PRFAR binding triggers millisecond-scale motions, closing the HisF:HisH interface and preorganizing the hV51 oxyanion hole for catalysis. This V-type mechanism increases kcat by 1,000-fold without affecting KM .

- Instead, it optimizes active-site geometry for glutamine hydrolysis .

(b) Structural Features

(c) Metabolic Crossroads

- Dual Pathway Role : IGP is the only compound connecting histidine biosynthesis (via imidazole acetol-phosphate) and purine synthesis (via AICAR) .

- Thermodynamic Stability : IGP’s cyclic imidazole-phosphate structure confers stability under prebiotic conditions, unlike linear glycerol phosphates .

Therapeutic and Evolutionary Implications

- Drug Target Potential: IGPS is absent in mammals, making it a target for allosteric inhibitors against pathogens (e.g., Thermotoga maritima) . Small molecules disrupting the HisF:HisH interface reduce catalytic efficiency by >90% .

- Evolutionary Conservation : The IGPS tunnel and V-type regulation are conserved in bacteria, fungi, and plants, highlighting its ancient role in nitrogen metabolism .

Biological Activity

Imidazole glycerol phosphate (ImGP) is a significant intermediate in the biosynthesis of histidine and purines. Its synthesis is catalyzed by this compound synthase (IGPS), a heterodimeric enzyme composed of two subunits: HisH and HisF. This article explores the biological activity of ImGP, focusing on its enzymatic synthesis, allosteric regulation, and potential applications in drug development.

Enzymatic Synthesis of this compound

The synthesis of ImGP occurs through a two-step reaction involving the hydrolysis of glutamine to produce ammonia, which subsequently reacts with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to form ImGP and 5-aminoimidazole-4-carboxamide ribotide (AICAR). The reaction pathway is illustrated below:

-

Hydrolysis of Glutamine :

-

Cyclization Reaction :

Allosteric Regulation of IGPS

IGPS exhibits allosteric regulation, meaning that the binding of substrates or effectors at one site can influence the catalytic activity at another site. The allosteric effector PRFAR enhances the enzyme's activity by stabilizing the active conformation of IGPS. This allosteric mechanism involves significant conformational changes that facilitate substrate channeling between the HisH and HisF subunits.

Mechanism Insights

- Molecular Dynamics Simulations : Studies using molecular dynamics simulations have revealed that the binding of PRFAR induces millisecond timescale motions in IGPS, promoting its catalytic function .

- Temperature Effects : Research has shown that increasing temperature can mimic allosteric signaling, further influencing enzymatic activity .

Case Study 1: Allosteric Drug Development

Research has indicated that targeting IGPS could lead to the development of novel antibiotics and herbicides, particularly because this enzyme is absent in mammals but essential for many pathogenic microorganisms .

- Example : A study demonstrated that small molecules binding along the allosteric pathway could disrupt IGPS activity, highlighting potential for noncompetitive inhibitors as therapeutic agents .

Case Study 2: Structural Analysis

The crystal structure of IGPS from Thermotoga maritima has provided insights into its catalytic mechanism. The structure reveals an ammonia tunnel facilitating substrate transfer between active sites, emphasizing the intricate design for efficient catalysis .

Comparative Data Table

| Parameter | IGPS from Thermotoga maritima | IGPS from Yeast |

|---|---|---|

| Subunit Composition | HisH and HisF | HisH and HisF |

| Allosteric Effector | PRFAR | PRFAR |

| Catalytic Mechanism | Hydrolysis followed by cyclization | Hydrolysis followed by cyclization |

| Temperature Sensitivity | Yes | Yes |

| Potential Inhibitors | Noncompetitive allosteric inhibitors | Various small molecules |

Research Findings Summary

- Allosteric Activation : The binding of PRFAR to IGPS significantly enhances its catalytic efficiency through conformational changes.

- Enzyme Structure : The unique structural features of IGPS facilitate substrate channeling and allosteric communication between subunits.

- Therapeutic Potential : Given its absence in mammals, IGPS represents a promising target for developing new antimicrobial agents.

Q & A

What experimental approaches are used to study the allosteric activation mechanism of IGPS?

Answer:

The allosteric activation of IGPS involves coupling effector (PRFAR) and substrate (L-glutamine) binding to conformational changes. Advanced computational methods, such as accelerated molecular dynamics (aMD) and Gaussian accelerated MD (GaMD) , simulate millisecond-scale dynamics to map the transition from inactive to active states . Experimental techniques like NMR spectroscopy and X-ray crystallography validate these models by capturing structural snapshots of intermediates (e.g., closed HisF:HisH interfaces, oxyanion hole formation) . Time-resolved kinetic assays monitor glutamine hydrolysis rates, revealing a 4,500-fold activity increase upon ternary complex formation .

How can conflicting data between computational and experimental studies on IGPS dynamics be resolved?

Answer:

Discrepancies often arise from differences in time scales (e.g., MD simulations vs. NMR’s μs-ms resolution). Integrative strategies include:

- Mutagenesis : Introducing mutations (e.g., hC84S) to stabilize specific states for crystallographic/NMR validation .

- Hybrid simulations : Combining well-tempered metadynamics (WT-MetaD) with experimental free-energy landscapes to reconcile conformational sampling .

- Dynamic network analysis : Using time-evolution shortest path maps (te-SPM) to identify residue correlations that align with NMR-detected millisecond motions .

What methodologies are used to probe the role of the TIM-barrel fold in IGPS catalysis?

Answer:

The TIM-barrel’s (β/α)₈ structure facilitates substrate channeling and ammonia transfer. Key approaches include:

- Protein design : Computational tools like ROSETTA engineer symmetric TIM-barrel variants (e.g., FLR) to study evolutionary constraints .

- Structural studies : High-resolution crystallography identifies tunnels connecting HisF and HisH active sites, validated by mutating tunnel-lining residues (e.g., hV51) to disrupt ammonia transfer .

- Isotope tracing : Tracking [¹⁵N]-ammonia flux through the barrel to correlate tunnel architecture with catalytic efficiency .

How can researchers design experiments to study IGPS’s evolutionary conservation across species?

Answer:

Comparative studies leverage:

- Phylogenetic analysis : Aligning IGPS sequences from bacteria (e.g., Thermotoga maritima) and eukaryotes (e.g., yeast) to identify conserved motifs .

- Cross-species mutagenesis : Swapping domains (e.g., HisF/HisH interfaces) to test functional compatibility .

- Enzymatic assays : Measuring kinetic parameters (e.g., kcat, KM) under varying temperatures to assess thermostability adaptations .

What strategies are recommended for analyzing IGPS reaction kinetics and resolving contradictory mechanistic data?

Answer:

Contradictions (e.g., substrate vs. effector binding order) are addressed via:

- Pre-steady-state kinetics : Using stopped-flow instruments to monitor early intermediates .

- Isothermal titration calorimetry (ITC) : Quantifying binding affinities for PRFAR and L-glutamine to determine cooperativity .

- Kinetic modeling : Applying Michaelis-Menten or allosteric two-state models to reconcile steady-state vs. single-turnover data .

How do molecular tunnels in IGPS influence catalytic efficiency, and what methods validate their function?

Answer:

The ammonia tunnel in IGPS minimizes solvent exposure during transfer. Validation methods include:

- Cryo-EM/crystallography : Visualizing tunnel occlusion in mutants (e.g., hL85A) .

- Molecular dynamics : Simulating ammonia diffusion rates through wild-type vs. engineered tunnels .

- Activity assays : Comparing reaction rates in tunnel-disrupted mutants under anaerobic vs. aerobic conditions .

What advanced techniques characterize millisecond conformational changes in IGPS during catalysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.